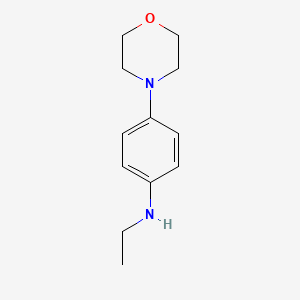

N-etil-4-(morfolin-4-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-ethyl-4-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 182804-91-7 . It has a molecular weight of 206.29 . The IUPAC name for this compound is N-ethyl-4-(4-morpholinyl)aniline .

Molecular Structure Analysis

The InChI code for “N-ethyl-4-(morpholin-4-yl)aniline” is 1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-ethyl-4-(morpholin-4-yl)aniline” has a molecular weight of 206.29 . The compound is expected to have properties typical of similar organic compounds. For specific physical and chemical properties, it is recommended to refer to a Material Safety Data Sheet (MSDS) or similar documentation .Aplicaciones Científicas De Investigación

Investigación en proteómica

N-etil-4-(morfolin-4-il)anilina: se utiliza en la proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones . Este compuesto puede estar involucrado en la síntesis de péptidos o proteínas durante la investigación.

Síntesis orgánica

Este químico sirve como un bloque de construcción en la síntesis orgánica, contribuyendo a la creación de varios compuestos orgánicos. Su estructura permite la introducción del grupo morfolina en moléculas más grandes, lo que puede ser crucial para el desarrollo de productos farmacéuticos .

Agentes activos del sistema nervioso central (SNC)

El compuesto se utiliza en la preparación de agentes activos del SNC. Estos agentes pueden tener aplicaciones terapéuticas en el tratamiento de trastornos neurológicos debido a su capacidad para cruzar la barrera hematoencefálica y actuar sobre el sistema nervioso central .

Desarrollo fotográfico

En el campo de la fotografía, This compound está involucrada en el proceso de revelado en color. Actúa como un reactivo que participa en las reacciones químicas necesarias para el desarrollo de imágenes en color .

Investigación de medicamentos contra el cáncer

Un derivado de este compuesto, clorhidrato de alectinib, se utiliza en el tratamiento del cáncer de pulmón de células no pequeñas. La investigación sobre las estructuras cristalinas de tales derivados puede conducir a una mejor comprensión y desarrollo de medicamentos contra el cáncer .

Ciencia de materiales

Debido a su estructura molecular, This compound se puede utilizar en la investigación de la ciencia de materiales para modificar las propiedades de los materiales, como aumentar la conductividad o alterar la solubilidad, lo que puede ser beneficioso para la creación de nuevos materiales o la mejora de los existentes .

Análisis Bioquímico

Biochemical Properties

N-ethyl-4-(morpholin-4-yl)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, N-ethyl-4-(morpholin-4-yl)aniline can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

N-ethyl-4-(morpholin-4-yl)aniline influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, N-ethyl-4-(morpholin-4-yl)aniline can impact gene expression and cellular metabolism, leading to changes in cell function. For example, it may enhance or inhibit the expression of specific genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of N-ethyl-4-(morpholin-4-yl)aniline involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, N-ethyl-4-(morpholin-4-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-4-(morpholin-4-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that N-ethyl-4-(morpholin-4-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to N-ethyl-4-(morpholin-4-yl)aniline can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of N-ethyl-4-(morpholin-4-yl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, N-ethyl-4-(morpholin-4-yl)aniline may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in experimental and therapeutic contexts.

Metabolic Pathways

N-ethyl-4-(morpholin-4-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, N-ethyl-4-(morpholin-4-yl)aniline may inhibit the activity of enzymes involved in the biosynthesis of specific metabolites, resulting in decreased production of these compounds. Conversely, it can enhance the activity of other enzymes, leading to increased metabolite levels. These effects on metabolic pathways are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of N-ethyl-4-(morpholin-4-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, N-ethyl-4-(morpholin-4-yl)aniline may be transported into cells via membrane transporters, where it can interact with intracellular proteins and enzymes. The compound’s distribution within tissues can also affect its overall bioavailability and efficacy, with certain tissues exhibiting higher accumulation levels than others.

Subcellular Localization

N-ethyl-4-(morpholin-4-yl)aniline exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, N-ethyl-4-(morpholin-4-yl)aniline may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptotic pathways. Understanding the subcellular localization of N-ethyl-4-(morpholin-4-yl)aniline is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

N-ethyl-4-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWSJOAAMEMSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)